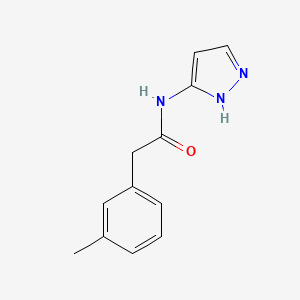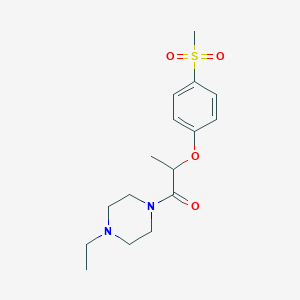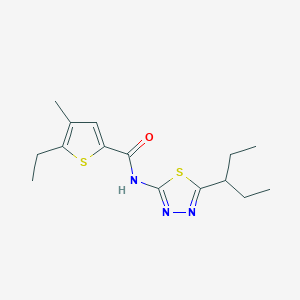![molecular formula C17H22N4O2 B7566031 N-[1-[2-(dimethylamino)-2-oxoethyl]indol-5-yl]pyrrolidine-1-carboxamide](/img/structure/B7566031.png)
N-[1-[2-(dimethylamino)-2-oxoethyl]indol-5-yl]pyrrolidine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1-[2-(dimethylamino)-2-oxoethyl]indol-5-yl]pyrrolidine-1-carboxamide, commonly known as C646, is a small molecule inhibitor that has been widely used in scientific research. C646 is a potent and selective inhibitor of the histone acetyltransferase p300/CBP-associated factor (PCAF), which plays a crucial role in various cellular processes such as gene transcription, DNA repair, and cell differentiation.
Mécanisme D'action
C646 inhibits the acetyltransferase activity of N-[1-[2-(dimethylamino)-2-oxoethyl]indol-5-yl]pyrrolidine-1-carboxamide by binding to its catalytic domain. N-[1-[2-(dimethylamino)-2-oxoethyl]indol-5-yl]pyrrolidine-1-carboxamide is a histone acetyltransferase that acetylates lysine residues on histones, leading to the activation of gene transcription. C646 prevents the acetylation of histones by N-[1-[2-(dimethylamino)-2-oxoethyl]indol-5-yl]pyrrolidine-1-carboxamide, leading to the downregulation of various genes that are involved in cancer progression, inflammation, and neurodegenerative diseases.
Biochemical and Physiological Effects:
C646 has been shown to have various biochemical and physiological effects. Studies have shown that C646 inhibits the growth of cancer cells and induces apoptosis in them. C646 also sensitizes cancer cells to chemotherapy. In addition, C646 has been shown to reduce inflammation and improve cognitive function in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
C646 has several advantages for lab experiments. It is a potent and selective inhibitor of N-[1-[2-(dimethylamino)-2-oxoethyl]indol-5-yl]pyrrolidine-1-carboxamide, which makes it an ideal tool for studying the role of N-[1-[2-(dimethylamino)-2-oxoethyl]indol-5-yl]pyrrolidine-1-carboxamide in various cellular processes. C646 is also relatively easy to synthesize, which makes it readily available for research purposes. However, C646 has some limitations. It has low solubility in water, which makes it difficult to use in certain experiments. In addition, C646 has a short half-life, which requires frequent dosing in animal studies.
Orientations Futures
There are several future directions for the use of C646 in scientific research. One direction is to study the role of N-[1-[2-(dimethylamino)-2-oxoethyl]indol-5-yl]pyrrolidine-1-carboxamide in other cellular processes such as DNA repair and cell differentiation. Another direction is to develop more potent and selective inhibitors of N-[1-[2-(dimethylamino)-2-oxoethyl]indol-5-yl]pyrrolidine-1-carboxamide that can be used in clinical trials for the treatment of cancer and other diseases. Finally, C646 can be used in combination with other drugs to enhance their efficacy and reduce their side effects.
Méthodes De Synthèse
The synthesis of C646 involves a multi-step process that starts with the reaction of indole-5-carboxylic acid with oxalyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with N,N-dimethylformamide dimethyl acetal to form the corresponding imidate. The imidate is then reacted with pyrrolidine-1-carboxamide to form C646. The overall yield of the synthesis is around 20%.
Applications De Recherche Scientifique
C646 has been widely used in scientific research to study the role of p300/CBP-associated factor (N-[1-[2-(dimethylamino)-2-oxoethyl]indol-5-yl]pyrrolidine-1-carboxamide) in various cellular processes. Studies have shown that C646 inhibits the acetyltransferase activity of N-[1-[2-(dimethylamino)-2-oxoethyl]indol-5-yl]pyrrolidine-1-carboxamide, leading to the downregulation of various genes that are involved in cancer progression, inflammation, and neurodegenerative diseases. C646 has also been shown to induce apoptosis in cancer cells and sensitize them to chemotherapy.
Propriétés
IUPAC Name |
N-[1-[2-(dimethylamino)-2-oxoethyl]indol-5-yl]pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O2/c1-19(2)16(22)12-21-10-7-13-11-14(5-6-15(13)21)18-17(23)20-8-3-4-9-20/h5-7,10-11H,3-4,8-9,12H2,1-2H3,(H,18,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNKXMWDMMBJHAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CN1C=CC2=C1C=CC(=C2)NC(=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(Bicyclo[2.2.1]heptane-2-carbonyl)-1,3-dihydroquinoxalin-2-one](/img/structure/B7565964.png)

![1-[1-(azepan-1-yl)-1-oxopropan-2-yl]-N-methylpiperidine-4-carboxamide](/img/structure/B7565972.png)

![(E)-N-(4-chloro-2-nitrophenyl)-2-cyano-3-[3,5-dibromo-4-[(3-methylphenyl)methoxy]phenyl]prop-2-enamide](/img/structure/B7565987.png)

![1-[2-(3,5-Dimethylpiperidin-1-yl)-2-methylpropyl]-3-(pyridin-3-ylmethyl)urea](/img/structure/B7565989.png)

![1-Cyclohexyl-3-[2-(3,5-dimethylpiperidin-1-yl)-2-methylpropyl]-1-methylurea](/img/structure/B7566003.png)

![1-(5-Fluoro-2-methylphenyl)-3-[1-(furan-2-yl)ethyl]urea](/img/structure/B7566012.png)
![1-[2-(3,5-Dimethylpiperidin-1-yl)-2-methylpropyl]-3-[[2-(morpholin-4-ylmethyl)phenyl]methyl]urea](/img/structure/B7566021.png)
![N-[1-(furan-2-yl)ethyl]quinazolin-4-amine](/img/structure/B7566029.png)